molecular formula C22H17ClN2OS B3036329 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole CAS No. 339104-15-3

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole

Cat. No.: B3036329
CAS No.: 339104-15-3
M. Wt: 392.9 g/mol
InChI Key: FYNAOTPGUQCMQS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Scientific Research Applications

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under different conditions, and optimizing its synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced heterocyclic compounds, and various substituted derivatives depending on the reagents and conditions used.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-15-6-8-16(9-7-15)14-27-20-5-3-2-4-19(20)22-25-24-21(26-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNAOTPGUQCMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137841
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339104-15-3
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339104-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-5-[2-[[(4-methylphenyl)methyl]thio]phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 3
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 4
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole

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